![molecular formula C22H27N3O3 B2921834 1-(4-Methoxyphenethyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1172479-11-6](/img/structure/B2921834.png)
1-(4-Methoxyphenethyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Description
1-(4-Methoxyphenethyl)-3-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as MPPT, is a chemical compound that has been studied for its potential use in scientific research. MPPT is a urea derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Medicinal Chemistry
Tetrahydroquinoline derivatives are used to develop compounds with a wide range of medicinal benefits, including anti-asthmatic, anti-inflammatory, antimalarial, anticancer, and antibiotic activities .
Synthetic Organic Chemistry
These compounds possess high reactivity and a wide spectrum of chemical properties, making them valuable in synthetic organic chemistry .
Catalysis
Heterogeneous catalysts have been explored for the C(1)-functionalization of tetrahydroquinolines with alkynes, indicating their role in catalytic processes .
Pharmaceutical Synthesis
Tetrahydroquinoline derivatives are used in the synthesis of pharmaceutically significant compounds, such as those carrying ortho-hydroxybenzoyl moiety via cascade reactions .
Electrochemical Synthesis
They can be synthesized at room temperature via electrochemical hydrocyanomethylation of quinoline skeletons, demonstrating their application in electrochemical processes .
Anticancer Drug Research
Tetrahydroquinoline derivatives are studied for their potential as inhibitors targeting specific enzymes like LSD1, which is significant in anticancer drug research .
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-3-14-25-20-10-7-18(15-17(20)6-11-21(25)26)24-22(27)23-13-12-16-4-8-19(28-2)9-5-16/h4-5,7-10,15H,3,6,11-14H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXZADCTGXQOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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